molecular formula C15H18N2O B6078593 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B6078593
M. Wt: 242.32 g/mol
InChI Key: XAXAISQSOHOSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanamine backbone

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with pyridine-2-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine structure.

Chemical Reactions Analysis

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar compounds to 2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine include:

    2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine: Differing by the position of the pyridine ring, this compound may exhibit different binding affinities and biological activities.

    2-(2-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine: Another positional isomer, which can be compared in terms of its chemical reactivity and applications.

    2-(2-methoxyphenyl)-N-(pyridin-2-ylethyl)ethanamine: This compound has an ethyl linker instead of a methyl linker, affecting its overall molecular conformation and interactions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-15-8-3-2-6-13(15)9-11-16-12-14-7-4-5-10-17-14/h2-8,10,16H,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXAISQSOHOSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.